Lipophilicity Gain: Log P Elevation Driven by the Trifluoromethyl Group
The computed octanol‑water partition coefficient (log P) of 4-(4‑(trifluoromethyl)phenoxy)benzaldehyde is 4.31, which is 1.02 log units higher than that of the unsubstituted parent 4‑phenoxybenzaldehyde (log P 3.29) . This increase exceeds the typical threshold (Δ log P ≥ 0.5) regarded as significant for altering membrane permeability and tissue distribution. The difference is consistent with the well‑documented lipophilic nature of the –CF₃ group relative to hydrogen.
| Evidence Dimension | Computed octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 4.31 |
| Comparator Or Baseline | 4‑Phenoxybenzaldehyde (CAS 67‑36‑7): log P = 3.29 |
| Quantified Difference | Δ log P = +1.02 (target is 1.3‑fold more lipophilic) |
| Conditions | In silico prediction (standard consensus algorithm); values retrieved from reputable vendor technical datasheets. |
Why This Matters
Users who need to prepare derivatives with enhanced cell permeability or altered tissue distribution will obtain a quantifiably more lipophilic scaffold by selecting the –CF₃‑substituted benzaldehyde.
